![molecular formula C24H20N4O3S B14125932 N-(4-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125932.png)
N-(4-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thienopyrimidine core, a cyanophenyl group, and a dimethylbenzyl moiety.
准备方法
The synthesis of N-(4-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multiple steps. The synthetic route may include the following steps:
Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the cyanophenyl group: This step may involve a nucleophilic substitution reaction where a cyanophenyl halide reacts with the thienopyrimidine intermediate.
Attachment of the dimethylbenzyl moiety: This can be done through a Friedel-Crafts alkylation reaction, where the thienopyrimidine intermediate reacts with a dimethylbenzyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity.
化学反应分析
N-(4-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, nucleophilic substitution with a strong nucleophile like sodium methoxide can lead to the formation of methoxy derivatives.
科学研究应用
N-(4-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe for studying various biological processes. Its interactions with biological macromolecules can provide insights into cellular mechanisms.
Medicine: The compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(4-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the molecular targets.
相似化合物的比较
N-(4-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can be compared with similar compounds such as:
N-(4-benzylphenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide: This compound has a benzyl group instead of a cyanophenyl group, which may affect its reactivity and biological activity.
N-(4-methylphenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide: The presence of a methyl group instead of a cyanophenyl group can influence the compound’s chemical properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C24H20N4O3S |
|---|---|
分子量 |
444.5 g/mol |
IUPAC 名称 |
N-(4-cyanophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H20N4O3S/c1-15-3-4-18(11-16(15)2)13-28-23(30)22-20(9-10-32-22)27(24(28)31)14-21(29)26-19-7-5-17(12-25)6-8-19/h3-11H,13-14H2,1-2H3,(H,26,29) |
InChI 键 |
JLSOFFIXNCANBR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


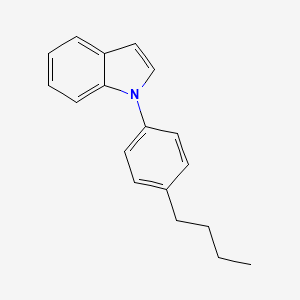
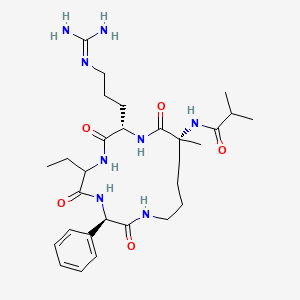

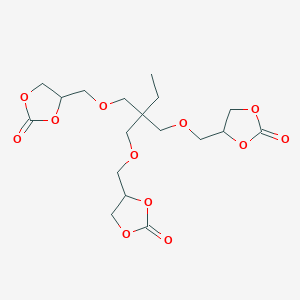
![tert-Butyl 2-(4-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14125886.png)
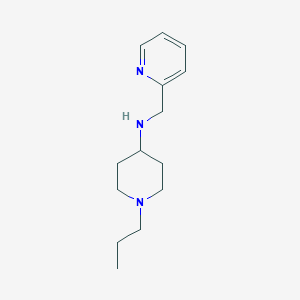
![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B14125896.png)
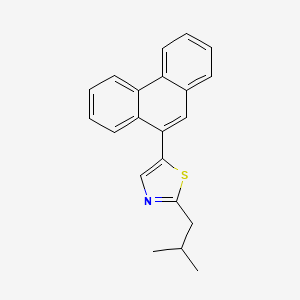
![4,4,5,5-Tetramethyl-2-(8-phenyldibenzo[b,d]furan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14125911.png)
![Methanone, [4-(hydroxydiphenylMethyl)-2H-1,2,3-triazol-2-yl][2-(MethoxyMethyl)-1-piperidinyl]-](/img/structure/B14125913.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14125921.png)
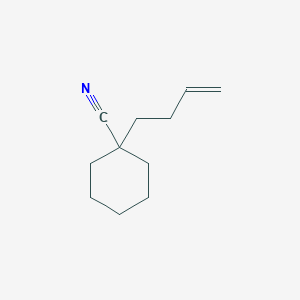
![1-[(Quinolin-4-yl)methyl]pyridin-1-ium iodide](/img/structure/B14125946.png)

